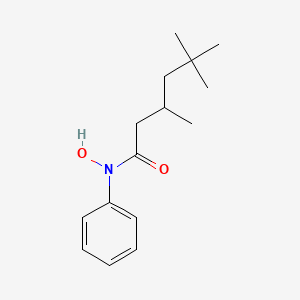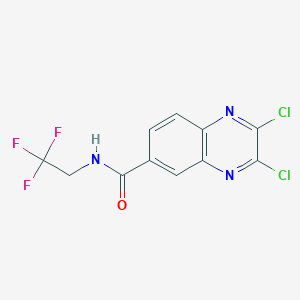
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide is a chemical compound with the molecular formula C₁₁H₆Cl₂F₃N₃O and a molecular weight of 324.09 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoroethylating agents. The process often includes the following steps:
Chlorination: Introduction of chlorine atoms at the 2 and 3 positions of the quinoxaline ring.
Trifluoroethylation: Attachment of the 2,2,2-trifluoroethyl group to the nitrogen atom of the quinoxaline ring.
Carboxamidation: Formation of the carboxamide group at the 6 position of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the quinoxaline ring or other functional groups.
Substitution: Replacement of chlorine atoms or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups .
科学研究应用
2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide include:
2,3-Dichloroquinoxaline: Lacks the trifluoroethyl and carboxamide groups.
N-(2,2,2-Trifluoroethyl)quinoxaline-6-carboxamide: Lacks the chlorine atoms at the 2 and 3 positions.
2,3-Dichloro-N-(ethyl)quinoxaline-6-carboxamide: Contains an ethyl group instead of a trifluoroethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoroethyl groups enhances its reactivity and potential for diverse applications .
属性
CAS 编号 |
138452-91-2 |
|---|---|
分子式 |
C11H6Cl2F3N3O |
分子量 |
324.08 g/mol |
IUPAC 名称 |
2,3-dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-9(13)19-7-3-5(1-2-6(7)18-8)10(20)17-4-11(14,15)16/h1-3H,4H2,(H,17,20) |
InChI 键 |
XOLRXOZPSPTSRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NCC(F)(F)F)N=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
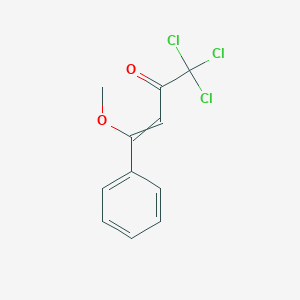
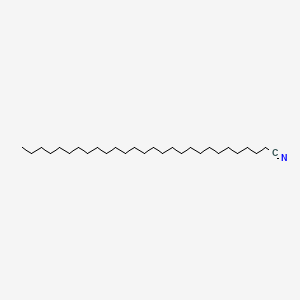
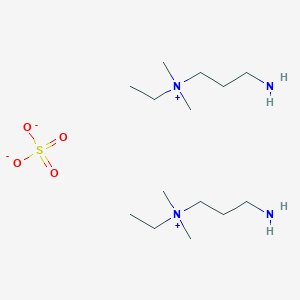

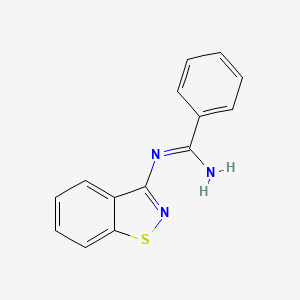
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
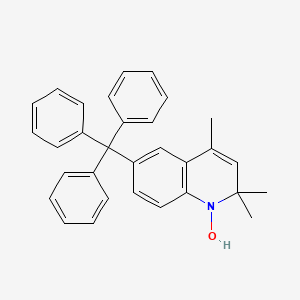
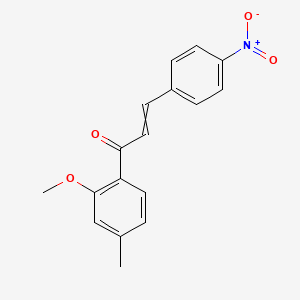
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
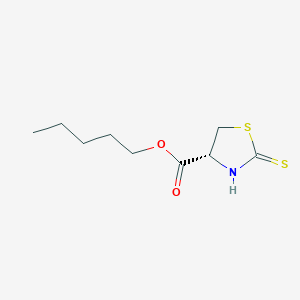
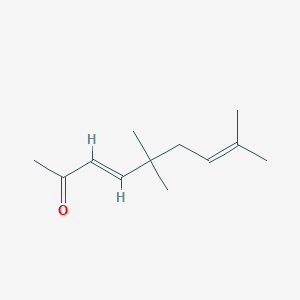
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
